Structural Uniqueness of N-Methoxy Substitution
The target compound's defining structural feature is the methoxy group on the indole nitrogen (N1), differentiating it from the more common N-H analog 2-Chloro-1-(1H-indol-3-yl)ethan-1-one (3CAI, CAS 28755-03-5) and the ring-substituted analog 2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one (CAS 30030-91-2). While direct comparative biological data are currently absent from the public domain, this N-methoxy substitution is a critical variable known to modulate physicochemical properties and biological interactions in related indole series [1].
| Evidence Dimension | Structural Differentiation (Substituent Position) |
|---|---|
| Target Compound Data | N1-OCH₃, C3-COCH₂Cl, Molecular Weight 223.66 g/mol |
| Comparator Or Baseline | Comparator 1: 3CAI (CAS 28755-03-5): N1-H, C3-COCH₂Cl, MW 193.63 g/mol . Comparator 2: 5-methoxy analog (CAS 30030-91-2): N1-H, C5-OCH₃, C3-COCH₂Cl, MW 223.66 g/mol . |
| Quantified Difference | Unique N1-OCH₃ substitution pattern; MW increase of +30.03 g/mol vs. 3CAI; isomeric difference vs. 5-methoxy analog. |
| Conditions | Structural analysis based on chemical identity and molecular formulas. |
Why This Matters
The N-methoxy group alters electronic distribution and steric bulk at the indole core, which can impact binding affinity to biological targets and dictate the regioselectivity of subsequent chemical transformations.
- [1] Tokushige, K.; Yamashiro, T.; Hirao, S.; Abe, T. Chemistry 2023, 1, 452-462. C3–N1′ cross-coupling reaction of indoles using N-methoxyindoles as N-electrophilic indole reagents in the presence of Lewis acid. View Source
